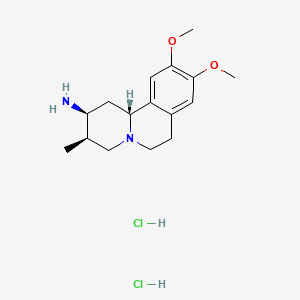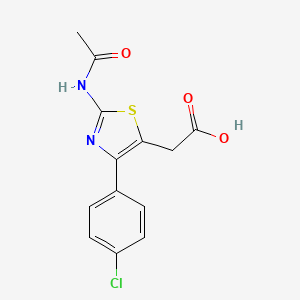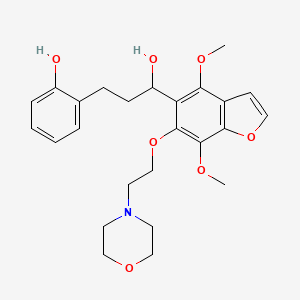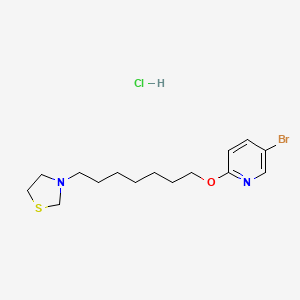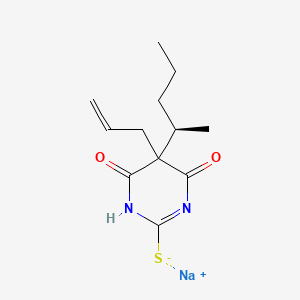
R(+)-Thioamylal sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R(+)-Thioamylal sodium is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt derivative of thioamylal, which is a thiobarbiturate. Thiobarbiturates are a class of compounds that have been extensively studied for their pharmacological effects, particularly as anesthetics and sedatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Thioamylal sodium typically involves the reaction of thioamylal with sodium hydroxide. The process begins with the preparation of thioamylal, which is synthesized through the condensation of thiourea with an appropriate aldehyde or ketone under acidic conditions. The resulting thioamylal is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods may also involve continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
R(+)-Thioamylal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of strong nucleophiles like halides or alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioamylal derivatives.
Scientific Research Applications
R(+)-Thioamylal sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiobarbiturates.
Biology: Studied for its effects on cellular processes and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential as an anesthetic and sedative, as well as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of R(+)-Thioamylal sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Thiopental sodium: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital sodium: A barbiturate used for its sedative and hypnotic effects.
Phenobarbital sodium: A barbiturate with anticonvulsant properties.
Uniqueness
R(+)-Thioamylal sodium is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other thiobarbiturates. Its R(+) enantiomer may exhibit distinct interactions with biological targets, leading to variations in efficacy and safety.
Properties
CAS No. |
51165-40-3 |
|---|---|
Molecular Formula |
C12H17N2NaO2S |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
sodium;4,6-dioxo-5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
LYZGJWXNOGIVQA-DDWIOCJRSA-M |
Isomeric SMILES |
CCC[C@@H](C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


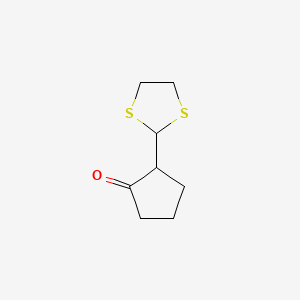
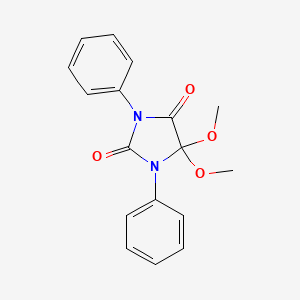
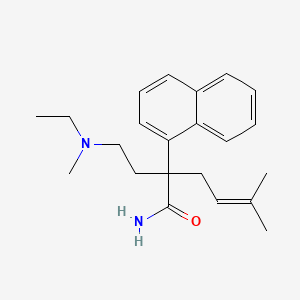
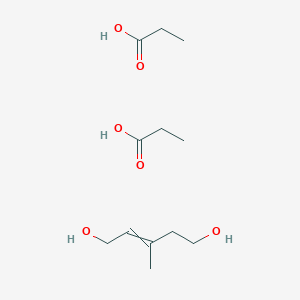
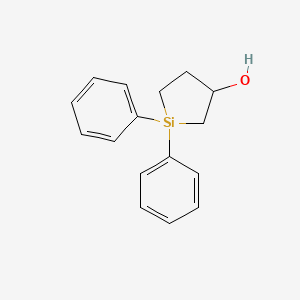

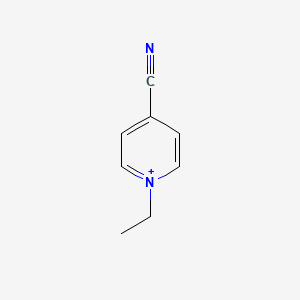
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
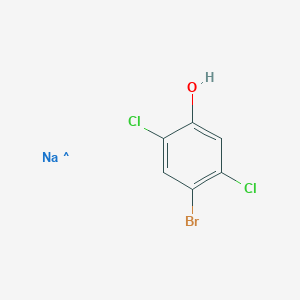
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
